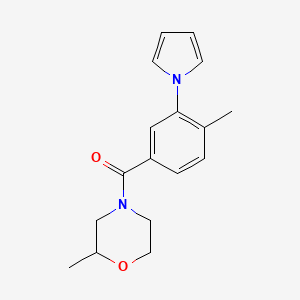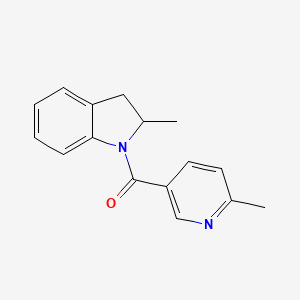
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have a range of effects on brain function.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves the inhibition of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABA levels can have a range of effects on brain function, including reducing anxiety and increasing seizure threshold.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, reduce anxiety-like behavior, and increase seizure threshold. It has also been shown to have antidepressant effects and reduce cocaine self-administration in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one in lab experiments is its potency and selectivity for GABA-AT inhibition. This allows for precise manipulation of GABA levels in the brain. One limitation of using 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one. One area of interest is its potential as a treatment for addiction, particularly cocaine and alcohol addiction. Another area of interest is its potential as an antidepressant. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one and its potential therapeutic applications.
Synthesemethoden
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one can be synthesized using a variety of methods. One common method involves the reaction of 4-(piperidine-1-carbonyl)pyrrolidin-2-one with cyclopropylmethylamine in the presence of a catalyst such as triethylamine. The resulting product can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been investigated as a potential treatment for addiction, including cocaine and alcohol addiction.
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12-8-10(9-15(12)11-4-5-11)13(17)14-6-2-1-3-7-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLAZYMDRRVYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

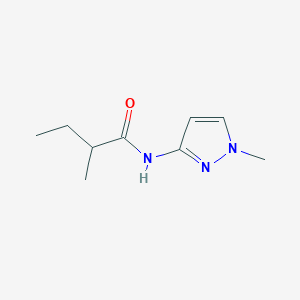

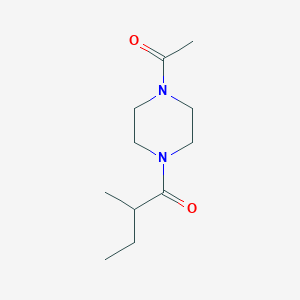
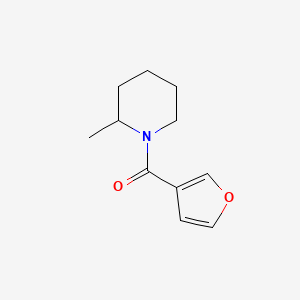
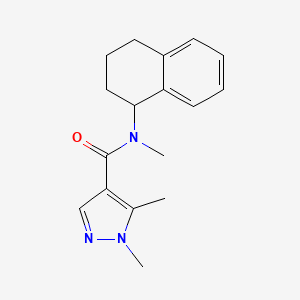
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)

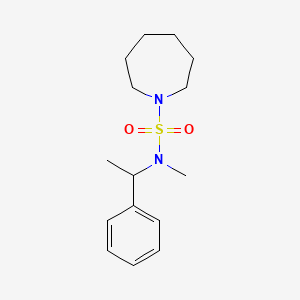

![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
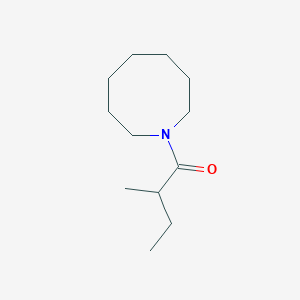
![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)
